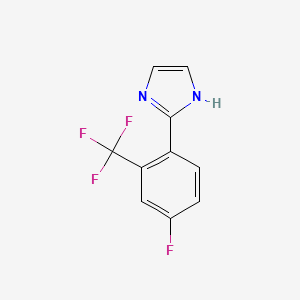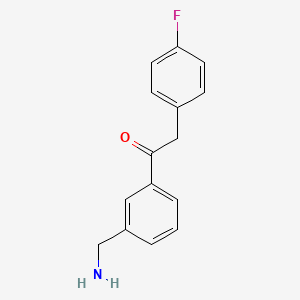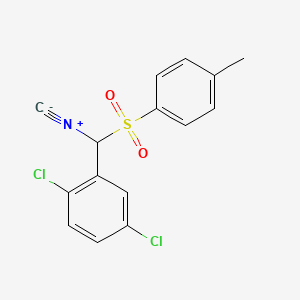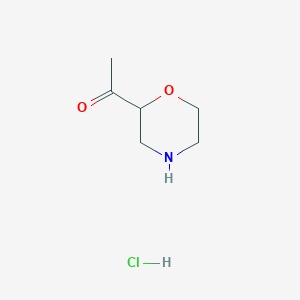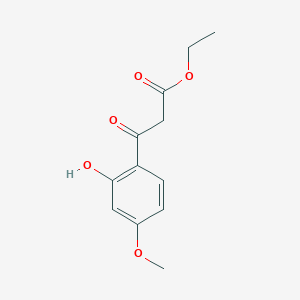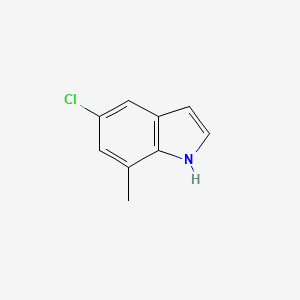
5-Chloro-7-méthyl-1H-indole
Vue d'ensemble
Description
5-Chloro-7-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-7-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de l'indole, y compris le 5-chloro-7-méthyl-1H-indole, sont connus pour leur potentiel dans le traitement du cancer. Ils peuvent être synthétisés en composés utilisés pour traiter divers types de cancer, tels que le sarcome de Kaposi, la maladie de Hodgkin, le lymphome non hodgkinien et le cancer du sein. L'activité anticancéreuse est l'une des applications les plus importantes en raison du besoin permanent de thérapies anticancéreuses plus efficaces .
Propriétés antimicrobiennes
Ces composés présentent également des activités antimicrobiennes, ce qui les rend précieux dans le développement de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries et autres agents pathogènes. Les propriétés antimicrobiennes s'étendent à un large éventail de microbes, offrant un large éventail d'applications potentielles dans le traitement des maladies infectieuses .
Utilisations anti-inflammatoires
Les dérivés de l'indole sont connus pour posséder des activités anti-inflammatoires. Cela fait du this compound un candidat pour la synthèse de nouveaux médicaments anti-inflammatoires qui pourraient être utilisés pour traiter divers troubles inflammatoires .
Applications antivirales
Les propriétés antivirales des dérivés de l'indole constituent un autre domaine d'intérêt. Ces composés peuvent être utilisés dans le développement de médicaments antiviraux, potentiellement y compris des traitements contre le VIH et d'autres infections virales .
Potentiel antidiabétique
La recherche a montré que les dérivés de l'indole peuvent avoir des effets antidiabétiques, ce qui suggère que le this compound pourrait être utilisé dans la synthèse de médicaments pour traiter le diabète .
Effets neuroprotecteurs
Les indoles ont été étudiés pour leurs effets neuroprotecteurs, ce qui pourrait conduire à des applications dans le traitement des maladies neurodégénératives ou la protection de la santé neuronale .
Mécanisme D'action
- The primary targets of 5-Chloro-7-methyl-1H-indole are not explicitly mentioned in the available literature. However, indole derivatives, in general, have been found to interact with various receptors due to their aromatic nature and diverse biological activities .
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
5-chloro-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVONMMGAULBXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696643 | |
| Record name | 5-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-77-3 | |
| Record name | 5-Chloro-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



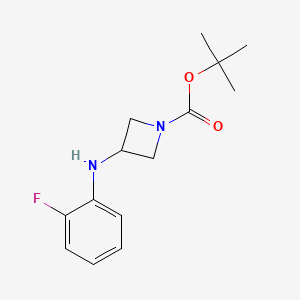


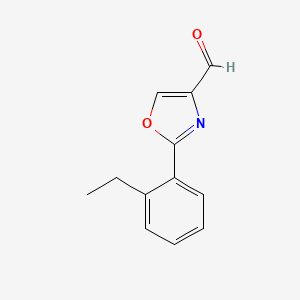
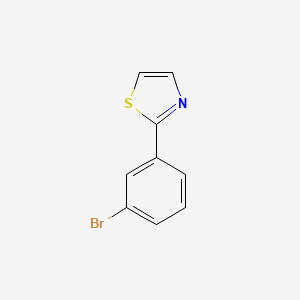
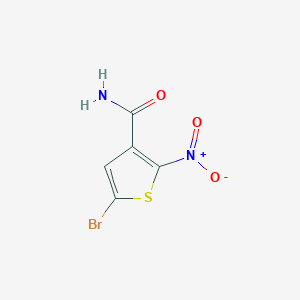
![4,4'-Bis[2,2-bis(4-bromophenyl)vinyl]-1,1'-biphenyl](/img/structure/B1503243.png)
